Increased Lipophilicity (clogP) vs. Unsubstituted 1-Azaspiro[3.3]heptan-2-one
The tert-butyl group at the 6-position increases calculated logP (clogP) by approximately 1.7 log units compared to the unsubstituted parent compound. The unsubstituted 1-azaspiro[3.3]heptan-2-one has a predicted clogP of 0.82, while the 6-tert-butyl derivative is predicted to have a clogP of ~2.5 [1][2]. This increase in lipophilicity enhances passive membrane permeability, which is critical for CNS penetration and target engagement in intracellular targets.
| Evidence Dimension | Calculated LogP (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.5 (predicted) |
| Comparator Or Baseline | 1-Azaspiro[3.3]heptan-2-one, clogP = 0.82 (predicted) |
| Quantified Difference | ΔclogP ≈ +1.7 |
| Conditions | Predicted using SwissADME / XLOGP3 computational method |
Why This Matters
A logP increase of 1.7 units significantly alters compound partitioning into lipid membranes, affecting both passive permeability and off-target binding, thus directly impacting selection for CNS drug discovery programs.
- [1] PubChem, 1-Azaspiro[3.3]heptan-2-one, CID 10820489. Accessed 2026-05-07. View Source
- [2] SwissADME, calculated logP for 6-tert-butyl-1-azaspiro[3.3]heptan-2-one. Accessible via swissadme.ch. View Source
